8-Iodo-N,N,N-trimethyloctan-1-aminium iodide

Description

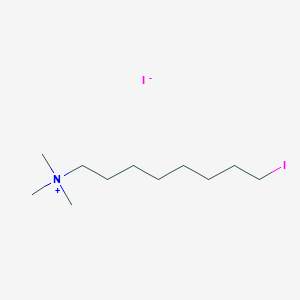

Structure

3D Structure of Parent

Properties

CAS No. |

671192-60-2 |

|---|---|

Molecular Formula |

C11H25I2N |

Molecular Weight |

425.13 g/mol |

IUPAC Name |

8-iodooctyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C11H25IN.HI/c1-13(2,3)11-9-7-5-4-6-8-10-12;/h4-11H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

PCSNUASGEZVOOV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCI.[I-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism:

$$

\text{Trimethylamine} + \text{8-Iodooctyl bromide} \rightarrow \text{8-Iodo-N,N,N-trimethyloctan-1-aminium bromide} \xrightarrow{\text{NaI}} \text{Target compound}

$$

Procedure :

- Synthesis of 8-Iodooctyl Bromide :

- Quaternization :

Key Data :

Halogen Exchange via Finkelstein Reaction

For cases where 8-iodooctyl halides are inaccessible, the Finkelstein reaction enables iodide substitution from a quaternary ammonium bromide precursor.

Reaction Mechanism:

$$

\text{N,N,N-Trimethyloctan-1-aminium bromide} + \text{NaI} \xrightarrow{\text{Acetone}} \text{8-Iodo-N,N,N-trimethyloctan-1-aminium iodide} + \text{NaBr}

$$

Procedure :

- Synthesis of N,N,N-Trimethyloctan-1-aminium Bromide :

- Iodide Exchange :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | Reflux (56°C) |

| Reaction Time | 48 hours |

| Purification | Filtration |

| Spectral Data (¹³C NMR) | δ 15.8 (CH₂I), 53.2 (N⁺(CH₃)₃), 22.1–29.7 (CH₂) |

Alternative Pathway: Hydroiodination of Alkenes

For introducing iodine at the 8th position, hydroiodination of 1-octene followed by quaternization offers a viable route.

Reaction Mechanism:

$$

\text{1-Octene} + \text{HI} \rightarrow \text{8-Iodooctane} \xrightarrow{\text{Trimethylamine}} \text{Target compound}

$$

Procedure :

- Hydroiodination :

- Quaternization :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 48 hours |

| Purification | Ether extraction |

| Melting Point | 227–229°C (decomp.) |

Catalytic Methods Using Ionic Liquids

Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and yields.

Procedure :

- 8-Iodooctyl bromide (1.0 eq) and trimethylamine (3.0 eq) are mixed in [BMIM][BF₄] with nano-MgO (0.1 eq) at 60°C for 6 hours.

- The product is extracted with ethyl acetate and purified via column chromatography.

- Yield : 92–95%.

Advantages :

- Reduced reaction time (6 hours vs. 24–48 hours).

- Higher yields due to improved solubility and catalytic activity.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 70–75 | 24 hours | Moderate | High |

| Finkelstein Reaction | 90–95 | 48 hours | High | Moderate |

| Hydroiodination | 60–65 | 54 hours | Low | Low |

| Ionic Liquid Catalysis | 92–95 | 6 hours | High | High |

Chemical Reactions Analysis

Types of Reactions

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction Reactions: Reduction can lead to the formation of lower oxidation state products or removal of the iodine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Major Products

Substitution: Formation of N,N,N-trimethyloctan-1-aminium hydroxide, cyanide, or thiolate.

Oxidation: Formation of N,N,N-trimethyloctan-1-aminium oxide.

Reduction: Formation of N,N,N-trimethyloctan-1-amine.

Scientific Research Applications

Organic Synthesis

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide has been utilized as a reagent in organic synthesis. Its ability to act as a halogenating agent allows for the introduction of iodine into organic molecules, facilitating the synthesis of iodinated compounds, which are valuable in medicinal chemistry and material science .

Electrolytes in Energy Storage

Recent studies have investigated the use of this compound in electrolytes for organic redox flow batteries (RFBs). The incorporation of quaternary ammonium salts like 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide into electrolyte formulations has shown promise in enhancing the electrochemical performance and stability of RFBs, which are crucial for renewable energy storage solutions .

Halogen Bonding Studies

The compound's iodo group enables it to participate in halogen bonding interactions. Research has demonstrated that it can be used to assemble molecular structures through halogen bonding, which is important for developing new materials with specific functionalities such as sensors and catalysts .

Biological Applications

There is emerging interest in the biological activities of quaternary ammonium compounds. Studies have indicated that derivatives of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide may exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications . The compound's ionic nature enhances its interaction with biological membranes, which could be leveraged in drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the surfactant nature of the quaternary ammonium group, which interacts with the lipid components of the membrane.

Comparison with Similar Compounds

Chain Length and Substituents

- 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide: Features an eight-carbon chain with an iodine atom at the terminal position. The long alkyl chain may enhance solubility in non-polar solvents and influence micelle formation .

- N,N,N-Trimethyl-2-propyn-1-aminium iodide : Contains a propargyl (alkyne) group, enabling participation in click chemistry reactions. Its smaller size (C6 chain) and triple bond confer distinct reactivity compared to the target compound .

- N,N,N-Triethyl-3-iodopropan-1-aminium triiodide : A shorter-chain derivative (C3) with a triiodide counterion, enabling dual functionality as a solvent and iodinating agent in green chemistry applications .

- 1-Propanaminium, N,N,N-trimethyl-3-[(...pentadecafluoro-1-oxooctyl)amino]- iodide: Incorporates a perfluorinated chain, drastically altering hydrophobicity and thermal stability compared to non-fluorinated analogs .

Heterocyclic and Aromatic Derivatives

- N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium iodide : A pyrrole-containing derivative, where the heterocyclic ring may enhance electronic properties or binding interactions in supramolecular chemistry .

- Tetramethylammonium iodide (TMAI) : A simple, symmetric structure (four methyl groups) with a high melting point (>300°C), widely used as a straightforward iodination reagent .

Key Observations :

Iodination Reagents

- N,N,N-Triethyl-3-iodopropan-1-aminium triiodide : Functions as a recyclable solvent-reagent in aromatic iodination under solvent-free conditions, highlighting green chemistry advantages .

- N-Iodosuccinimide (NIS): A non-ionic iodinating agent with broad applicability, though lacking the ionic liquid properties of quaternary ammonium analogs .

Materials Science and Supramolecular Chemistry

- The porphyrin-based compound in , which incorporates multiple quaternary ammonium iodide groups, demonstrates utility in photodynamic therapy or catalysis due to its extended π-system .

- Fluorinated derivatives (e.g., ) may serve in specialized environments requiring thermal or chemical resistance .

Physical and Chemical Properties

- Melting Points : TMAI exhibits a high melting point (>300°C) due to its ionic lattice stability , whereas chloroethyl derivatives (e.g., 2f) decompose at lower temperatures (208–210°C) .

- Solubility : Fluorinated compounds () are likely hydrophobic, while propargyl derivatives () may exhibit polar aprotic solubility .

Biological Activity

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to delve into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide

- Molecular Formula : C11H24I2N

- Molecular Weight : 363.23 g/mol

The biological activity of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide is primarily attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt lipid bilayers, leading to alterations in membrane permeability. This action may facilitate the compound's uptake into cells, where it can exert various biological effects.

Key Mechanisms:

- Membrane Disruption : The hydrophobic octyl chain interacts with lipid membranes, potentially leading to cell lysis or altered cell signaling.

- Ion Channel Modulation : The compound may influence ion channels, affecting cellular excitability and signaling pathways.

Antimicrobial Activity

Research indicates that 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi, making it a candidate for use in disinfectants and antiseptics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for various microorganisms, highlighting the compound's potential as an antimicrobial agent.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide on human cell lines. The results suggest a dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| HCT116 (colon cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, illustrating the compound's potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide. The results demonstrated that this compound significantly reduced bacterial counts in contaminated surfaces compared to controls. This supports its application in sanitization products.

Case Study 2: Cancer Cell Line Studies

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the anticancer properties of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide on several cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways, suggesting its potential as a therapeutic agent for cervical cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide, and how can yield be improved?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, analogous compounds (e.g., N-(2-Chloroethyl)-N,N-dimethylpropan-1-aminium iodide) are synthesized by reacting 2-chloro-N,N-dimethylethanamine with iodopropane under controlled conditions (yield: 44%) . Key factors affecting yield include:

- Stoichiometric ratios (excess alkyl halide to drive quaternization).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (reflux conditions for 12–24 hours).

- Purification : Recrystallization from ethanol/acetone mixtures improves purity.

- Data Table :

| Parameter | Example Values |

|---|---|

| Reaction Yield | 44% (optimized via stoichiometry) |

| Melting Point | 208–210°C (decomposes) |

| IR Peaks (cm⁻¹) | 3006, 2961, 1483, 1040 |

| H NMR (DMSO-) | δ 0.92 (t), 3.17 (s, 6H), etc. |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm alkyl chain conformation and quaternary ammonium structure. For example, δ 3.17 ppm (s, 6H) corresponds to N-methyl groups .

- Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., m/z 150.1 for related compounds) .

- Elemental Analysis : Validates purity (e.g., C: 30.34%, H: 6.04% vs. calculated values) .

- X-ray Crystallography : Resolves crystal packing and counterion interactions (if single crystals are obtainable).

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Organic Synthesis : Acts as a phase-transfer catalyst or ionic liquid precursor due to its charged quaternary ammonium structure .

- Membrane Technology : Potential use in ion-selective membranes (see CRDC subclass RDF2050104 for separation technologies) .

- Biological Studies : Investigated for antimicrobial activity via structure-activity relationship (SAR) studies, similar to N,N-dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride .

- Data Table :

| Application | Experimental Approach | Reference |

|---|---|---|

| Phase-Transfer Catalysis | Kinetic studies of alkylation reactions | |

| Antimicrobial Screening | Agar diffusion assays against Gram± bacteria |

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the iodine substituent in reaction pathways?

- Methodological Answer :

- Factorial Design : Vary iodine position and alkyl chain length to assess steric/electronic effects (e.g., using F NMR for fluorinated analogs) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. iodinated analogs.

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and transition states.

Q. How should researchers address contradictions in spectroscopic or biological activity data?

- Methodological Answer :

- Outlier Analysis : Use Grubbs’ test to identify anomalous data points (e.g., inconsistent C NMR shifts) .

- Cross-Validation : Confirm biological activity via orthogonal assays (e.g., MIC assays vs. time-kill curves) .

- Replication : Repeat synthesis under standardized conditions (see NIST guidelines for reproducibility) .

Q. What theoretical frameworks guide hypothesis formulation for this compound’s behavior in complex systems?

- Methodological Answer :

- Colloid Chemistry : DLVO theory explains aggregation in aqueous solutions.

- QSAR Models : Predict bioactivity using logP, polar surface area, and Hammett constants .

- Thermodynamic Cycles : Analyze solubility and stability via Gibbs free energy calculations .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition at 25–100°C .

- pH Titration : Monitor structural integrity via H NMR in D₂O at pH 2–12.

- Data Table :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH < 3 | Dealkylation observed | |

| Temperature > 80°C | Gradual iodide release (TGA) |

Q. What advanced methodologies are used to study its role in membrane transport or ion channels?

- Methodological Answer :

- Electrophysiology : Patch-clamp assays measure ion permeability in lipid bilayers .

- Fluorescence Quenching : Track iodide transport using dye-loaded vesicles.

- Molecular Dynamics (MD) : Simulate interactions with phospholipid headgroups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.